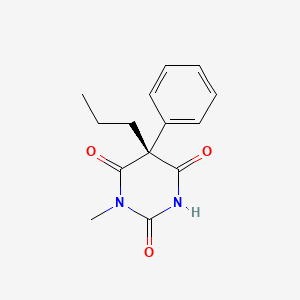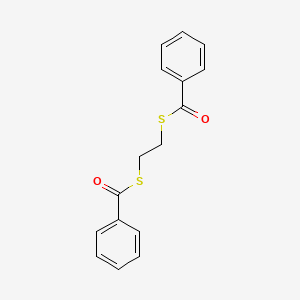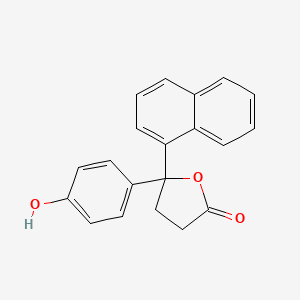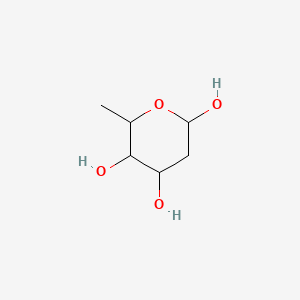
Di-deoxyhexose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-deoxyhexose is a type of deoxy sugar, which is a derivative of hexose sugars where two hydroxyl groups are replaced by hydrogen atoms. These compounds are significant in various biological processes and are found in many natural products. Di-deoxyhexoses are often involved in the structural components of bacterial cell walls and are crucial in the synthesis of antibiotics and other bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di-deoxyhexoses typically involves the reduction of hexose sugars. One common method is the catalytic hydrogenation of hexose derivatives. For example, the conversion of deoxythymidine diphosphate glucose to deoxythymidine diphosphate 4-keto-6-deoxy-D-glucose is catalyzed by deoxythymidine diphosphate glucose oxidoreductase . This reaction requires specific conditions, including the presence of deuterium oxide and catalytic quantities of DPN (diphosphopyridine nucleotide).
Industrial Production Methods
Industrial production of di-deoxyhexoses often involves enzymatic synthesis due to its specificity and efficiency. Enzymes such as aldolase and triosephosphate isomerase are used in the conversion of fructose 1,6-diphosphate to 6-deoxyhexoses . These processes are optimized for large-scale production, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Di-deoxyhexoses undergo various chemical reactions, including:
Oxidation: The oxidation of di-deoxyhexoses can lead to the formation of keto derivatives.
Reduction: Reduction reactions can convert keto derivatives back to their original forms.
Substitution: Substitution reactions involve replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve specific pH levels and temperatures to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions include various derivatives of di-deoxyhexoses, such as 4-keto-6-deoxy-D-glucose and other modified sugars .
Applications De Recherche Scientifique
Di-deoxyhexoses have numerous applications in scientific research:
Chemistry: They are used as building blocks in the synthesis of complex molecules, including antibiotics and other pharmaceuticals.
Industry: Di-deoxyhexoses are used in the production of flavor compounds and other industrial chemicals.
Mécanisme D'action
The mechanism of action of di-deoxyhexoses involves their interaction with specific enzymes and pathways. For example, the enzyme dTDP-glucose 4,6-dehydratase catalyzes the conversion of dTDP-glucose to dTDP-4-dehydro-6-deoxy-D-glucose . This reaction involves the transient oxidation of the substrate, activating it for the dehydration step. The enzyme uses a tightly bound coenzyme NAD+ for this process .
Comparaison Avec Des Composés Similaires
Di-deoxyhexoses can be compared with other deoxy sugars such as fucose and rhamnose:
Fucose: A 6-deoxyhexose that plays a role in blood transfusion reactions and host-microbe interactions.
Rhamnose: Another 6-deoxyhexose involved in the structural components of bacterial cell walls.
Di-deoxyhexoses are unique due to their specific structural modifications and their role in the synthesis of bioactive molecules. Their ability to undergo various chemical reactions and their involvement in critical biological processes make them valuable in both research and industrial applications.
Propriétés
Numéro CAS |
51020-42-9 |
|---|---|
Formule moléculaire |
C6H12O4 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3 |
Clé InChI |
FDWRIIDFYSUTDP-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(CC(O1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



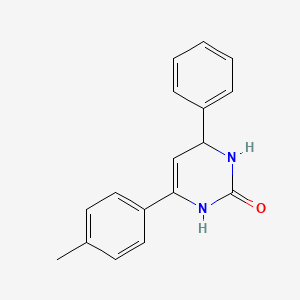
![2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene](/img/structure/B14660478.png)

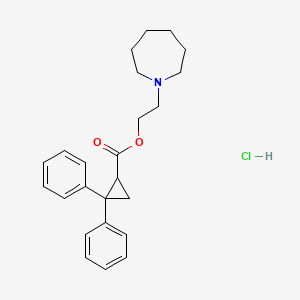
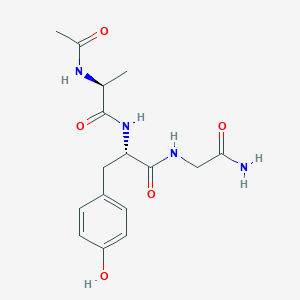
![N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline](/img/structure/B14660499.png)

